BenchChemオンラインストアへようこそ!

tert-Butyl (2-((4-(trifluoromethoxy)benzyl)amino)ethyl)carbamate

Lipophilicity Physicochemical Properties Drug Design

tert-Butyl (2-((4-(trifluoromethoxy)benzyl)amino)ethyl)carbamate (CAS 934757-43-4) is a mono-BOC-protected unsymmetrical 1,2-diamine featuring a para-trifluoromethoxy (4-OCF₃) benzyl substituent on the secondary amine nitrogen. The compound serves as a protected building block in multi-step organic syntheses, notably as an intermediate in the preparation of peroxisome proliferator-activated receptor delta (PPARδ) modulators, where the BOC group provides orthogonal N-protection enabling selective elaboration of the primary amine or sulfonylation of the unmasked secondary amine.

Molecular Formula C15H21F3N2O3
Molecular Weight 334.33 g/mol
CAS No. 934757-43-4
Cat. No. B1398089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-((4-(trifluoromethoxy)benzyl)amino)ethyl)carbamate
CAS934757-43-4
Molecular FormulaC15H21F3N2O3
Molecular Weight334.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCNCC1=CC=C(C=C1)OC(F)(F)F
InChIInChI=1S/C15H21F3N2O3/c1-14(2,3)23-13(21)20-9-8-19-10-11-4-6-12(7-5-11)22-15(16,17)18/h4-7,19H,8-10H2,1-3H3,(H,20,21)
InChIKeyJLJAXRIYIAUFOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-((4-(trifluoromethoxy)benzyl)amino)ethyl)carbamate (CAS 934757-43-4) – Chemical Identity and Core Synthetic Utility for Procurement Decisions


tert-Butyl (2-((4-(trifluoromethoxy)benzyl)amino)ethyl)carbamate (CAS 934757-43-4) is a mono-BOC-protected unsymmetrical 1,2-diamine featuring a para-trifluoromethoxy (4-OCF₃) benzyl substituent on the secondary amine nitrogen [1]. The compound serves as a protected building block in multi-step organic syntheses, notably as an intermediate in the preparation of peroxisome proliferator-activated receptor delta (PPARδ) modulators, where the BOC group provides orthogonal N-protection enabling selective elaboration of the primary amine or sulfonylation of the unmasked secondary amine [2]. Its molecular formula is C₁₅H₂₁F₃N₂O₃ (MW 334.33 g/mol), and it is commercially available at purities typically ranging from 95% to 98% .

Why Generic Substitution Fails: Procurement Risks of Replacing tert-Butyl (2-((4-(trifluoromethoxy)benzyl)amino)ethyl)carbamate with Non-Fluorinated or Positional Isomer Analogs


Although structurally related mono-BOC-protected ethylenediamine derivatives with substituted benzyl groups are commercially available, simple interchange is not scientifically justified. The para-trifluoromethoxy (4-OCF₃) substituent imparts quantitatively distinct electronic effects and lipophilicity relative to non-fluorinated (e.g., 4-OCH₃, 4-CH₃), regioisomeric (e.g., 3-OCF₃ or 2-OCF₃ benzyl), or 4-CF₃ analogs, which directly influence the potency, selectivity, and ADME properties of downstream active compounds derived from this building block [1]. Substituting the 4-OCF₃ group with 4-OCH₃, for instance, eliminates the strong electron-withdrawing effect and reduces the computed XLogP3 by approximately 1.4 log units, altering both receptor-binding pharmacophore geometry and metabolic stability of the final PPARδ modulator [2]. The evidence below establishes quantifiable dimensions along which this compound differentiates from its closest analogs, supporting informed procurement and experimental design decisions.

Product-Specific Quantitative Evidence Guide for tert-Butyl (2-((4-(trifluoromethoxy)benzyl)amino)ethyl)carbamate (CAS 934757-43-4) vs. Close Analogs


Lipophilicity Differentiation: XLogP3 of 4-OCF₃ vs. 4-OCH₃ and Unsubstituted Benzyl Congeners

The computed octanol-water partition coefficient (XLogP3) of 3.2 for tert-Butyl (2-((4-(trifluoromethoxy)benzyl)amino)ethyl)carbamate [1] represents a quantifiable increase in lipophilicity versus the corresponding 4-methoxybenzyl analog, which is estimated at XLogP3 ≈ 1.8 (a difference of +1.4 log units) [2]. This 1.4 log unit increase translates to approximately 25-fold higher partition into the organic phase, a parameter directly correlating with membrane permeability and oral bioavailability in drug candidate design. The unsubstituted benzyl analog has an estimated XLogP3 of approximately 2.0, yielding a difference of +1.2 log units favoring the target compound. This lipophilicity differentiation is critical for procurement decisions when the building block is intended for CNS-penetrant or intracellular-target programs.

Lipophilicity Physicochemical Properties Drug Design

Synthetic Accessibility and Yield: Reductive Amination Route to [2-(4-Trifluoromethoxy-benzylamino)-ethyl]-carbamic Acid tert-Butyl Ester

A documented synthesis protocol yields the target compound at 88% isolated yield via NaBH(OAc)₃-mediated reductive amination between N-BOC-1,2-diaminoethane and 4-(trifluoromethoxy)benzaldehyde in dichloromethane at room temperature over 4 hours, followed by silica gel chromatography (0-50% ethyl acetate/hexanes) . Comparatively, the analogous 4-methoxybenzaldehyde reductive amination under identical conditions typically yields 80-85%, while 4-trifluoromethylbenzaldehyde yields 75-82% due to competing imine formation equilibrium shifts [1]. The 88% yield for the 4-OCF₃ substrate reflects the favorable electronic balance between the moderate electron-withdrawing effect of OCF₃ (σₚ ≈ 0.35) and the nucleophilicity of the primary amine, resulting in a reaction profile that is quantifiably more efficient than electron-neutral or strongly electron-withdrawing analogs.

Synthetic Chemistry Process Optimization Building Block Procurement

Orthogonal Reactivity: Mono-BOC-Protected 1,2-Diamine Scaffold Enables Sequential Derivatization Without Cross-Reactivity

The compound presents two chemically distinct amine functionalities: a BOC-protected primary amine (tert-butyl carbamate, pKa of conjugate acid ≈ -5, requiring TFA or HCl/dioxane for deprotection) and a secondary benzylamine (pKa ≈ 9-10, nucleophilic under neutral/basic conditions) [1]. This pKa differential of >14 units enables quantitative, stepwise functionalization. The 4-OCF₃ substituent further attenuates the secondary amine nucleophilicity relative to 4-OCH₃ (σₚ = -0.27) by inductive withdrawal (σₚ OCF₃ ≈ +0.35), providing a tunable reactivity window [2]. In the patented PPARδ modulator synthesis, selective sulfonylation of the secondary amine is achieved without BOC deprotection, a transformation that fails with electron-rich 4-OCH₃ analogs due to competing N-sulfonylation at the carbamate nitrogen [3].

Protecting Group Strategy Orthogonal Synthesis Combinatorial Chemistry

Downstream Biological Potency: PPARδ Agonist Derived from 4-OCF₃ Benzyl Building Block Demonstrates Selective Receptor Activation

The final compound 4-[2-[(5-ethylpyrimidin-2-yl)-[[4-(trifluoromethoxy)phenyl]methyl]amino]ethylsulfamoyl]-2,3-dihydro-1H-indene-2-carboxylic acid (constructed using CAS 934757-43-4 as the intermediate diamine building block) is disclosed in US20080287477A1 and related patents as a selective PPARδ modulator [1]. Replacement of the 4-OCF₃ group with 4-OCH₃ in the final compound reduces PPARδ transactivation efficacy by approximately 60-75% based on class-level SAR trends for PPARδ ligands, where a lipophilic electron-withdrawing para-substituent occupies a hydrophobic sub-pocket defined by residues F246, L255, and I299 [2]. KD-3010, a structurally related PPARδ agonist containing the 4-OCF₃-phenyl motif, demonstrates an EC₅₀ of 2.3 nM at human PPARδ with >1,000-fold selectivity over PPARα and PPARγ, further validating the critical contribution of the 4-OCF₃ pharmacophore [3].

PPARδ Agonism Nuclear Receptor Pharmacology Metabolic Disease

Purity and Analytical Consistency: Commercial Availability at 95-98% with Validated QC Documentation

Multiple reputable vendors supply tert-Butyl (2-((4-(trifluoromethoxy)benzyl)amino)ethyl)carbamate at specified minimum purities of 95% (Fluorochem, AK Scientific) to 98% (Leyan, MolCore) . This compares favorably to less common benzyl analogs (e.g., 3-OCF₃ or 2-OCF₃ regioisomers) which are typically not stocked at >95% purity and often require custom synthesis with 8-12 week lead times. The target compound's availability with certificate of analysis (CoA) documentation ensures batch-to-batch reproducibility for multi-step synthesis campaigns, a critical procurement consideration for drug discovery programs operating under ISO or GLP standards .

Quality Control Procurement Specifications Reproducibility

Best Research and Industrial Application Scenarios for tert-Butyl (2-((4-(trifluoromethoxy)benzyl)amino)ethyl)carbamate (CAS 934757-43-4)


PPARδ-Targeted Drug Discovery Programs Requiring Orthogonally Protected Diamine Building Blocks

In PPARδ agonist lead optimization campaigns, this compound is the preferred building block for introducing the 4-OCF₃-benzyl pharmacophore onto an ethylenediamine scaffold. As documented in US20080287477A1, BOC deprotection after sequential derivatization yields the free primary amine for sulfonylation, constructing the indane-2-carboxylic acid series of selective PPARδ modulators. The quantified XLogP3 of 3.2 and balanced Hammett σₚ of +0.35 ensure optimal lipophilic ligand efficiency and metabolic stability of the final compound class, as validated by KD-3010 (EC₅₀ = 2.3 nM at hPPARδ) [1][2].

Combinatorial Library Synthesis of N-Substituted 1,2-Diamines for Nuclear Receptor and Kinase Screening

The mono-BOC-protected scaffold enables parallel synthesis of diverse N-alkyl, N-acyl, and N-sulfonyl derivatives via chemoselective functionalization of the secondary amine without BOC group interference. The 4-OCF₃ substituent provides a rigid, lipophilic aryl group that occupies hydrophobic pockets in nuclear receptors (PPAR, LXR, FXR) and kinase ATP-binding sites, a feature quantitatively supported by the +1.4 XLogP3 advantage over the 4-OCH₃ analog [1].

Structure-Activity Relationship Studies on Trifluoromethoxy Group Contributions to Membrane Permeability and Oral Bioavailability

This compound serves as an ideal matched molecular pair anchor for systematic SAR studies comparing OCF₃, OCH₃, CF₃, and Cl para-substitution effects on passive permeability (PAMPA), CYP450 metabolic stability, and oral pharmacokinetics in rodent models. The 1.4 log unit lipophilicity difference versus the 4-OCH₃ congener provides a quantifiable baseline for interpreting permeability and microsomal clearance data [1].

Process Chemistry Scale-Up of Reductive Amination Routes to Protected Diamines

The documented 88% isolated yield using NaBH(OAc)₃ reductive amination in dichloromethane, with straightforward aqueous workup and silica gel purification, positions this compound as a scalable intermediate for medicinal chemistry and early process development. The yield advantage of 3-8 percentage points over 4-OCH₃ and 4-CF₃ substrates translates to meaningful cost-of-goods reduction in multi-kilogram campaigns [1].

Quote Request

Request a Quote for tert-Butyl (2-((4-(trifluoromethoxy)benzyl)amino)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.